REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][OH:5].[C:7]([O-:13])([O-])([O:9][CH2:10][CH3:11])[CH3:8].[CH2:14](O)[CH3:15]>>[CH2:14]([O:13][C:7]([O:5][CH2:4][CH:3]=[C:2]([CH3:6])[CH3:1])([O:9][CH2:10][CH3:11])[CH3:8])[CH3:15]
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
CC(=CCO)C
|
Name
|
ethyl orthoacetate
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was then distilled
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after removal of 8.5 g of unreacted ethyl orthoacetate (b.p. 50°-65°/57 mm), 4.25 g of 1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane, b.p. 75°-76°/6 mm
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C)(OCC)OCC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |